Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester
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Overview
Description
Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester typically involves the reaction of ethanethioic acid with a suitable alcohol derivative of the pyrrole-containing phenyl compound. The reaction is often carried out under mild conditions, using a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release ethanethioic acid and the corresponding alcohol, which can then participate in further biochemical pathways. The pyrrole moiety may also interact with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Thioesters: Compounds with similar thioester functional groups, such as acetylthiocholine and succinylthiocholine.
Pyrrole Derivatives: Compounds containing pyrrole rings, such as pyrrole-2-carboxylic acid and N-methylpyrrole.
Uniqueness
Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester is unique due to its combination of a thioester group and a pyrrole moiety, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
632301-59-8 |
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Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
S-[[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]methyl] ethanethioate |
InChI |
InChI=1S/C18H18N2OS/c1-13(21)22-12-14-6-8-15(9-7-14)18(16-4-2-10-19-16)17-5-3-11-20-17/h2-11,18-20H,12H2,1H3 |
InChI Key |
DDOZAKHRNHODQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Origin of Product |
United States |
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